molecular formula C18H18FNO3S2 B2931050 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034470-76-1

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2931050
CAS No.: 2034470-76-1
M. Wt: 379.46
InChI Key: UDKWSVLSUIVXLA-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core linked via a propan-2-yl group to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The 5-fluoro and 2-methoxy substituents on the benzene ring introduce electron-withdrawing and electron-donating effects, respectively, which could modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c1-12(9-13-11-24-17-6-4-3-5-15(13)17)20-25(21,22)18-10-14(19)7-8-16(18)23-2/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWSVLSUIVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiophene moiety, a sulfonamide group, and a fluorinated methoxybenzene component. The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes to achieve the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiophene component may engage with various enzymes and receptors, modulating their activity. The sulfonamide group is also significant in these interactions, contributing to the compound's overall efficacy in biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related benzothiophene derivatives possess IC50 values (the concentration required to inhibit 50% of cell viability) in the micromolar range against human cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54
This compoundTBDTBD

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiophene derivatives in clinical settings:

  • Case Study 1 : A study on a related compound demonstrated significant tumor regression in animal models when administered at specific dosages, indicating a strong anticancer effect.
  • Case Study 2 : Clinical trials involving benzothiophene-based drugs reported improvements in inflammatory markers among patients with chronic inflammatory diseases, suggesting a beneficial role in managing such conditions.

Chemical Reactions Analysis

Heterocyclic Ring Modifications

a. Cyclocondensation Reactions

  • The sulfonamide’s NH group participates in cyclocondensation with carbonyl-containing reagents. For instance, reactions with aldehydes or ketones in acidic media (e.g., AcOH/H₂SO₄) yield imine-linked heterocycles .

  • Example :

    Sulfonamide+RCHOAcOH 100 CImine fused heterocycle(Yield 42 65 )[1][3]\text{Sulfonamide}+\text{RCHO}\xrightarrow{\text{AcOH 100 C}}\text{Imine fused heterocycle}\quad (\text{Yield 42 65 })\quad[1][3]

b. Thiazole and Thiadiazole Formation

  • Treatment with thiosemicarbazide or cyanothioacetamide under oxidative conditions (e.g., NH₄Fe(SO₄)₂) generates thiazole/thiadiazole derivatives .

    ReagentProductConditionsYield
    Thiosemicarbazide1,3,4-ThiadiazoleNH₄Fe(SO₄)₂, HCl, Cu powder26–62%

Catalytic Transformations

a. Nickel-Catalyzed Allylic Amination

  • The propan-2-ylamine linker can be synthesized via nickel-catalyzed coupling of allylic alcohols/aldehydes with sulfonamides (e.g., Ni(COD)₂/PCy₃) .

    Allylic aldehyde+SulfonamideNi COD PCy 100 CAllylic amine(Yield 78 )[2]\text{Allylic aldehyde}+\text{Sulfonamide}\xrightarrow{\text{Ni COD PCy 100 C}}\text{Allylic amine}\quad (\text{Yield 78 })\quad[2]

b. Palladium-Mediated Cross-Coupling

  • The benzo[b]thiophene’s aryl halide derivatives undergo Suzuki-Miyaura couplings with boronic acids for biaryl synthesis .

Biological Activity and Derivative Optimization

While direct data for this compound is limited, structurally related sulfonamides exhibit:

  • Anticancer Activity : Analogues with substituted benzodiazepine cores show IC₅₀ values of 16–17 μM against HCT-116 and MCF-7 cell lines .

  • Antibacterial Potential : Hybrids of sulfonamides and nitroimidazoles demonstrate efficacy against Klebsiella pneumoniae and Bacillus subtilis .

Stability and Reactivity Insights

  • Hydrolysis : The sulfonamide bond resists hydrolysis under physiological conditions but cleaves in strong acidic/basic media .

  • Photostability : The 5-fluoro and 2-methoxy groups enhance UV stability compared to unsubstituted analogues .

Comparison with Similar Compounds

Tetrazole Analogs with Benzo[b]thiophene Moieties

Example Compounds :

  • (I) : (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
  • (II) : (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole

Structural and Crystallographic Differences :

  • Dihedral Angles: Compound (I) exhibits dihedral angles of ~88.8° between the tetrazole and benzothiophene rings, while (II) shows a smaller angle of 60.9°, indicating greater planarity in (II).

Biological Relevance :
Both compounds are synthesized as anticancer agents, with their activity likely influenced by the spatial arrangement of substituents and hydrogen-bonding networks. The target compound’s sulfonamide group may offer distinct hydrogen-bonding capabilities compared to the tetrazole ring in (I) and (II) .

Sulfonamide Derivatives with Heterocyclic Cores

Example Compounds :

  • 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide ()
  • (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide ()

Key Comparisons :

Feature Target Compound 5-Bromo-N-[...]thiophene-2-sulfonamide (S)-N-(2-bromo-6-chlorophenyl)-...benzamide
Core Structure Benzo[b]thiophene + propan-2-yl linker Thiophene + triazole Benzamide + trifluoropropoxy group
Substituents 5-fluoro, 2-methoxy 5-bromo, triazole 5-fluoro, trifluoropropoxy, cyano
Molecular Weight ~392.4 g/mol (estimated) ~473.7 g/mol ~594.9 g/mol
Potential Bioactivity Unknown (structural analogy suggests enzyme inhibition) Unknown (sulfonamide class) Likely kinase or protease inhibition

Impact of Substituents on Physicochemical Properties

  • Fluoro vs. Bromo/Chloro : The 5-fluoro group in the target compound reduces metabolic oxidation compared to bromo/chloro substituents, enhancing bioavailability.
  • Methoxy vs. Trifluoropropoxy : The 2-methoxy group offers moderate electron-donating effects, while the trifluoropropoxy group in ’s compound provides strong electron-withdrawing properties and lipophilicity .

Structural Insights from Crystallography

  • Software Tools : SHELXL and OLEX2 () are critical for refining crystal structures. For example, the tetrazole analogs () were analyzed using these tools to determine hydrogen-bonding patterns (e.g., N—H···N chains in (II)), which influence solubility and crystal packing .
  • Planarity and Packing : The benzo[b]thiophene ring in the target compound is expected to be planar (similar to ’s analogs), facilitating stacking interactions absent in bulkier derivatives like ’s benzamide.

Q & A

Q. How to resolve competing reaction pathways during sulfonamide formation?

  • Methodology : Kinetic studies (e.g., in situ IR monitoring) can identify intermediates. If competing N- vs. O-sulfonylation occurs, adjust pH to favor deprotonation of the amine nucleophile. Use bulky bases (e.g., DBU) to suppress side reactions .

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